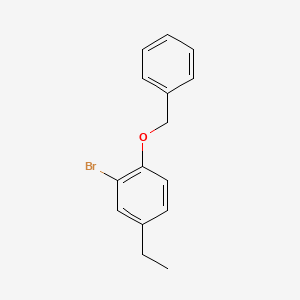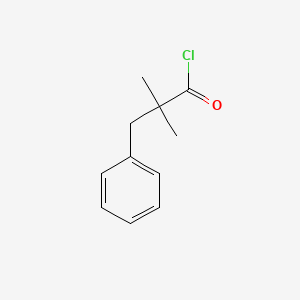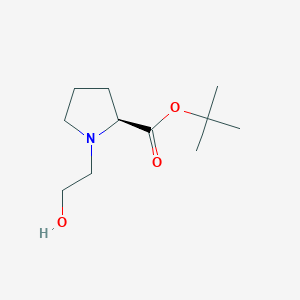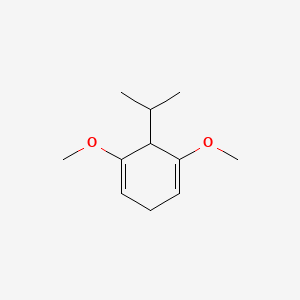
6-Chloro-2-ethoxynicotinamide
概要
説明
6-Chloro-2-ethoxynicotinamide is a derivative of nicotinamide, which is an amide form of nicotinic acidThe compound this compound has garnered interest due to its potential biological and chemical applications .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 6-Chloro-2-ethoxynicotinamide typically involves the reaction of 6-chloronicotinic acid with ethylamine under specific conditions. The process can be summarized as follows:
Starting Material: 6-Chloronicotinic acid.
Reagent: Ethylamine.
Reaction Conditions: The reaction is carried out in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride to facilitate the formation of the amide bond.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process.
化学反応の分析
Types of Reactions: 6-Chloro-2-ethoxynicotinamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can produce various substituted derivatives .
科学的研究の応用
6-Chloro-2-ethoxynicotinamide has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of other nicotinamide derivatives.
Biology: It is studied for its potential antibacterial and antifungal properties.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its role in preventing Type I diabetes and treating bacterial infections.
Industry: The compound is used in the development of new materials and as a precursor in chemical manufacturing
作用機序
The mechanism of action of 6-Chloro-2-ethoxynicotinamide involves its interaction with specific molecular targets. The compound can inhibit bacterial growth by interfering with essential metabolic pathways. It may also act as an inhibitor of certain enzymes, thereby disrupting cellular processes. The exact molecular targets and pathways involved are subjects of ongoing research .
類似化合物との比較
- 2-Chloro-N-(2-chlorophenyl)nicotinamide
- 2-Chloro-N-(3-chlorophenyl)nicotinamide
- 2-Chloro-N-(4-chlorophenyl)nicotinamide
- N-(2-bromophenyl)-2-chloronicotinamide
Comparison: 6-Chloro-2-ethoxynicotinamide is unique due to the presence of the ethoxy group, which can influence its chemical reactivity and biological activity. Compared to other similar compounds, it may exhibit different pharmacokinetic properties and efficacy in various applications .
特性
分子式 |
C8H9ClN2O2 |
|---|---|
分子量 |
200.62 g/mol |
IUPAC名 |
6-chloro-2-ethoxypyridine-3-carboxamide |
InChI |
InChI=1S/C8H9ClN2O2/c1-2-13-8-5(7(10)12)3-4-6(9)11-8/h3-4H,2H2,1H3,(H2,10,12) |
InChIキー |
PPXYUJXYGWFPBW-UHFFFAOYSA-N |
正規SMILES |
CCOC1=C(C=CC(=N1)Cl)C(=O)N |
製品の起源 |
United States |
Synthesis routes and methods
Procedure details











試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![(S)-2-(2-Chlorophenyl)-2-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)acetamide](/img/structure/B8272592.png)


![[3-(4-Chloro-2-nitro-phenoxy)-phenyl]-methanol](/img/structure/B8272615.png)




![2-Bromo-7-methoxyfuro[2,3-c]pyridine](/img/structure/B8272657.png)

![2-[(4-Amino-2-bromophenyl)methyl]-4,4-dimethyl-3-isoxazolidinone](/img/structure/B8272679.png)


